molecular formula C15H20N2O3 B2361794 Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 955539-03-4

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2361794
CAS No.: 955539-03-4
M. Wt: 276.336
InChI Key: QUAVSGOWYMDDCD-UHFFFAOYSA-N
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Description

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.336. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with an isobutyryl group and a carbamate ester.

Properties

IUPAC Name

methyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)14(18)17-8-4-5-11-6-7-12(9-13(11)17)16-15(19)20-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVSGOWYMDDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aniline Derivatives

Cyclization strategies involving substituted anilines are widely employed. For example, WO2003022785A2 describes the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline precursors using alkyllithium bases followed by oxime formation and hydrolysis. This method ensures precise control over the saturated ring system.

Key Reaction Conditions :

  • Substrate : 8-Amino-5,6,7,8-tetrahydroquinoline
  • Reagents : Alkyllithium (2 equivalents), alkyl nitrite
  • Yield : ~65–75% after hydrolysis.

Hydrogenation of Quinoline Derivatives

Catalytic hydrogenation of quinoline derivatives offers an alternative route. US8143266B2 outlines hydrogenation using Pt/C or Pd/C under acidic conditions (e.g., trifluoroacetic acid) to saturate the aromatic ring. This method is advantageous for substrates sensitive to strong bases.

Example Protocol :

  • Substrate : 7-Nitroquinoline
  • Catalyst : 10% Pd/C, H₂ (50 psi)
  • Solvent : Trifluoroacetic acid
  • Yield : 80–85%.

Introduction of the Isobutyryl Group

The 1-position isobutyryl moiety is typically introduced via acylation. PMC4885601 provides a detailed protocol for N-acylation of tetrahydroquinoline intermediates using anhydrides or acyl chlorides.

Acylation with Isobutyric Anhydride

  • Substrate : 1,2,3,4-Tetrahydroquinoline
  • Reagent : Isobutyric anhydride (neat)
  • Conditions : 90–120°C, 4–6 hours
  • Yield : 70–78%.

Alternative Acyl Chloride Route

For substrates sensitive to high temperatures, isobutyryl chloride in pyridine or DIPEA base achieves milder acylation:

  • Solvent : Dichloromethane
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Yield : 65–70%.

Installation of the Methyl Carbamate Moiety

The 7-position carbamate group is introduced via nucleophilic substitution or coupling reactions. ACS Publications (10.1021/jm501371s) highlights the use of activated carbonates for carbamate synthesis.

Carbamate Formation Using Methyl Chloroformate

  • Substrate : 7-Amino-1-isobutyryl-1,2,3,4-tetrahydroquinoline
  • Reagent : Methyl chloroformate
  • Conditions :
    • Solvent : Tetrahydrofuran (THF)
    • Base : Triethylamine (TEA), 0°C to RT
    • Reaction Time : 2–4 hours
  • Yield : 60–68%.

Mixed Carbonate Activation

PMC8128042 reports improved yields using p-nitrophenyl chloroformate to generate an activated intermediate, followed by methanolysis:

  • Step 1 : React amine with p-nitrophenyl chloroformate (PNPCOCl) in THF/DIPEA.
  • Step 2 : Methanol addition under reflux.
  • Overall Yield : 75–82%.

Integrated Synthetic Pathways

Combining the above steps, two optimized routes emerge:

Sequential Acylation-Carbamation

  • Tetrahydroquinoline Core : Hydrogenation of 7-nitroquinoline.
  • Isobutyryl Installation : Acylation with isobutyric anhydride.
  • Carbamate Formation : Methyl chloroformate coupling.
  • Total Yield : 45–50%

Parallel Functionalization

  • Pre-functionalized Intermediate : 7-Nitro-1-isobutyryltetrahydroquinoline synthesized via nitration post-acylation.
  • Nitro Reduction : Catalytic hydrogenation to 7-amine.
  • Carbamation : As above.
  • Total Yield : 55–60%

Comparative Analysis of Methods

Step Method Yield Advantages Limitations
Tetrahydroquinoline Hydrogenation 80–85% High yield, mild conditions Requires acidic solvent
Isobutyryl Addition Anhydride 70–78% Scalable, no byproducts High temperature required
Carbamate Installation Methyl Chloroformate 60–68% Simple protocol Moderate yield
Mixed Carbonate 75–82% Higher yield, controlled reactivity Additional purification steps

Challenges and Optimization Strategies

  • Regioselectivity : Acylation at the 1-position competes with 3- and 4-positions. Steric hindrance from the tetrahydroquinoline core favors 1-substitution.
  • Stereochemical Control : Chiral auxiliaries (e.g., Ellman’s sulfinamide) ensure enantiopure products during reductions.
  • Functional Group Tolerance : The methyl carbamate is sensitive to strong acids/bases; thus, mild deprotection (TFA) is preferred.

Chemical Reactions Analysis

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming new carbamate derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles in the presence of a base.

Scientific Research Applications

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can be compared to other carbamate esters and tetrahydroquinoline derivatives. Similar compounds include:

    Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: Similar structure but with an acetyl group instead of an isobutyryl group.

    Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Similar structure but with the isobutyryl group at a different position on the tetrahydroquinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on current research findings.

Compound Overview

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.336 g/mol
  • CAS Number : 955539-03-4

The compound features a tetrahydroquinoline core with an isobutyryl group and a carbamate ester, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Tetrahydroquinoline Core : Achieved via a Pictet-Spengler reaction.
  • Acylation : The tetrahydroquinoline intermediate is acylated with isobutyryl chloride.
  • Carbamate Formation : Reacting the acylated product with methyl chloroformate forms the final carbamate ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions related to various signaling pathways.

Biological Activity and Case Studies

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and proliferation.

2. Anti-inflammatory Effects

Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

3. Neuroprotective Activity

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases by modulating oxidative stress and neuronal apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamateSimilar structureModerate anti-inflammatory
Methyl (1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamateAcetyl group instead of isobutyrylLower anticancer efficacy
Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)carbamateDifferent substitution patternVarying biological activity

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • Antitumor Activity : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines.
  • Mechanistic Insights : Research highlighted its role in inhibiting specific kinases involved in cancer progression.
  • Safety Profile : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses.

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